Vinblastine N'b-Oxide Maleic Acid Salt
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Overview
Description
Vinblastine N’b-Oxide Maleic Acid Salt is a derivative of the vinca alkaloid vinblastine. It is a complex organic compound with the molecular formula C50H62N4O14 and a molecular weight of 943.05 g/mol . This compound is primarily used in research settings, particularly in the study of cancer and other hyperproliferative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vinblastine N’b-Oxide Maleic Acid Salt involves multiple steps, starting from the natural product vinblastine. The key steps include the oxidation of vinblastine to form the N’b-oxide derivative, followed by the reaction with maleic acid to form the maleic acid salt . The reaction conditions typically involve the use of oxidizing agents and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of Vinblastine N’b-Oxide Maleic Acid Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped to handle complex organic syntheses and maintain the necessary environmental conditions .
Chemical Reactions Analysis
Types of Reactions
Vinblastine N’b-Oxide Maleic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: It can be reduced to revert to its parent compound, vinblastine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial synthesis and further oxidation reactions.
Reducing Agents: Employed in reduction reactions to revert the compound to vinblastine.
Solvents: Organic solvents like methanol, ethanol, and chloroform are commonly used in these reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Vinblastine N’b-Oxide Maleic Acid Salt, each with potential research applications .
Scientific Research Applications
Vinblastine N’b-Oxide Maleic Acid Salt is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the compound’s reactivity and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and its potential as a tool for studying cell division.
Medicine: Exploring its potential as an anticancer agent and its effects on different types of cancer cells.
Mechanism of Action
The primary mechanism of action of Vinblastine N’b-Oxide Maleic Acid Salt involves the inhibition of mitosis. The compound binds to tubulin, a protein that is essential for the formation of microtubules during cell division. This binding disrupts the microtubule dynamics, leading to mitotic arrest and ultimately cell death . This mechanism is similar to that of vinblastine, but the N’b-oxide derivative may have unique interactions and effects due to its modified structure .
Comparison with Similar Compounds
Vinblastine N’b-Oxide Maleic Acid Salt is similar to other vinca alkaloids, such as:
Vincristine: Another vinca alkaloid with a similar mechanism of action but different clinical applications.
Vindesine: A synthetic derivative of vinblastine with distinct pharmacological properties.
Vinorelbine: A semi-synthetic derivative used in the treatment of non-small cell lung cancer and other malignancies.
Uniqueness
The uniqueness of Vinblastine N’b-Oxide Maleic Acid Salt lies in its specific structural modifications, which may confer unique biological activities and potential therapeutic applications .
Properties
CAS No. |
947607-87-6 |
---|---|
Molecular Formula |
C₅₀H₆₂N₄O₁₄ |
Molecular Weight |
943.05 |
Synonyms |
6’-Oxide Vincaleukoblastine (2Z)-2-Butenedioate; (3S,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-ethyl-5-hydroxy-9-(m |
Origin of Product |
United States |
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